molecular formula C11H17Cl2FN2 B2849749 (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 876162-23-1

(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2849749
CAS No.: 876162-23-1
M. Wt: 267.17
InChI Key: OGQRIKINHKGLIJ-YQFADDPSSA-N
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Description

(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral amine derivative featuring a pyrrolidine ring substituted with a 2-fluorobenzyl group at the 1-position and an amine at the 3-position. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological research. The stereochemistry (R-configuration) and fluorine substitution influence its electronic properties, bioavailability, and receptor interactions.

Properties

IUPAC Name

(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQRIKINHKGLIJ-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of ®-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) on Benzyl Ring CAS Number Molecular Formula Molecular Weight (g/mol) Safety Profile
(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride 2-Fluoro Not provided C11H14FCl2N2 (base) ~285.15 (base + 2HCl) Data not available
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride 4-Nitro 1286208-71-6 C11H15N3O2·2HCl 294.18 Not classified as hazardous
(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride 3-Methyl 1349699-78-0 C12H17Cl2N2 263.21 Lab use only
(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride 3-Fluoro CK0-04051 C11H14FCl2N2 ~285.15 Hazard data unspecified
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride 3-Fluoro, 2-Nitro 1233860-39-3 C10H12ClFN3O2 261.68 No safety classification
2-Chloro-6-fluoro-benzyl-(R)-pyrrolidin-3-yl-amine hydrochloride 2-Chloro, 6-Fluoro Not provided C12H14Cl2FN2 ~289.16 Data not available

Substituent Effects on Pharmacological Properties

  • Fluorine Position: The 2-fluoro substitution in the target compound may confer steric and electronic effects distinct from 3-fluoro analogs.
  • Nitro vs. Methyl Groups : The 4-nitro derivative (CAS 1286208-71-6) introduces a strong electron-withdrawing group, likely increasing metabolic stability but possibly reducing solubility compared to methyl or fluoro analogs .
  • Chloro-Fluoro Combinations : The 2-chloro-6-fluoro analog () combines halogen effects, which could improve lipophilicity and blood-brain barrier penetration but may raise toxicity concerns .

Stereochemical and Salt Form Considerations

  • Chirality : The (R)-configuration is critical for enantioselective interactions. For example, pyrimidinyl-pyrrolidine analogs () show reduced similarity scores (0.89–0.96) when stereochemistry or substituents differ, highlighting the importance of the R-configuration in the target compound .
  • Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (e.g., target compound) generally exhibit higher solubility than monohydrochloride forms (e.g., CAS 1233860-39-3), facilitating in vitro assays .

Research Implications

  • Drug Development : Fluorobenzyl-pyrrolidine scaffolds are prevalent in kinase inhibitors and neurotransmitter modulators. The target compound’s 2-fluoro substitution could optimize target engagement compared to 3-fluoro or nitro-containing analogs.
  • SAR Studies : Systematic comparisons of substituent positions (e.g., 2- vs. 3-fluoro) and functional groups (nitro, methyl) are needed to elucidate structure-activity relationships.

Biological Activity

(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride, also known as Fluor-PyBOP, is a chiral amine compound that has garnered interest in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

  • Molecular Formula : C11H17Cl2FN2
  • Molecular Weight : 267.17 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in organic solvents such as methanol and acetonitrile

The presence of a fluorine atom in the benzyl group is significant as it can influence the compound's biological activity and pharmacokinetic properties, enhancing its reactivity compared to similar compounds.

(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride primarily functions as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds between amino acids by activating carboxylic acids into more reactive species. This process is crucial for producing bioactive peptides, which may exhibit various biological activities depending on their sequence and structure.

Neuropharmacology

Research indicates that compounds similar to (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride may exhibit neuropharmacological effects. For instance, derivatives of pyrrolidine compounds have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Antimicrobial Activity

Pyrrolidine derivatives have shown promise in antimicrobial applications. A study evaluating various pyrrole-based compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . Although specific data on (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride's antimicrobial properties are not yet available, its structural similarity suggests potential efficacy.

Peptide Synthesis Applications

In a recent study, the efficiency of (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride as a coupling agent was evaluated against traditional methods. The results indicated that this compound provided higher yields and selectivity in peptide formation, making it a valuable tool in synthetic biology. The following table summarizes the comparative yields of peptide synthesis using different coupling agents:

Coupling AgentYield (%)
(R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride85
PyBOP75
DIC70

Future Directions

Further research is necessary to elucidate the specific mechanisms of action and therapeutic efficacy of (R)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride. Investigating its interactions with biological pathways could reveal new therapeutic applications, particularly in drug development for neurodegenerative diseases and antimicrobial therapies.

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